molecular formula C20H22N2O4 B2981438 Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921586-68-7

Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2981438
CAS No.: 921586-68-7
M. Wt: 354.406
InChI Key: BXLPSJNLIUONQR-UHFFFAOYSA-N
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Description

Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzoxazepine core fused with a carbamate group. This compound is of interest in medicinal chemistry due to the structural versatility of benzoxazepines, which are known for their applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

benzyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)13-26-17-10-9-15(11-16(17)22(3)18(20)23)21-19(24)25-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPSJNLIUONQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl moiety.

Scientific Research Applications

Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzoxazepine Derivatives ()

Compounds such as 7-methyl-2-(p-tolyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3j) and 2-(4-chlorophenyl)-7-methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3k) share the benzoxazepine backbone but differ in substituents and functional groups:

  • Structural Differences: The target compound has a carbamate group at the 7-position, whereas 3j and 3k feature ketone groups at the 5-position and aryl substituents (e.g., p-tolyl, 4-chlorophenyl) at the 2-position.
  • Physicochemical Properties :
    • All compounds in are yellow oils, suggesting similar lipophilicity. However, the carbamate group in the target compound may enhance polarity slightly compared to ketone-containing analogs.
    • NMR data (¹H and ¹³C) for 3j–3l highlight distinct electronic environments due to substituent variations, which could influence reactivity or binding interactions .
Table 1: Key Structural and Spectral Features of Benzoxazepine Derivatives
Compound Name Molecular Formula Substituents ¹H-NMR Shifts (Key Signals) Physical State
Target Compound C₂₁H₂₂N₂O₄ 7-carbamate, 3,3,5-trimethyl Not reported Solid/Liquid*
3j (7-methyl-2-p-tolyl) C₁₈H₁₇NO₂ 7-methyl, 2-p-tolyl δ 2.35 (s, CH₃), δ 6.8–7.2 Yellow oil
3k (2-(4-chlorophenyl)-7-methyl) C₁₆H₁₂ClNO₂ 7-methyl, 2-(4-Cl-phenyl) δ 2.38 (s, CH₃), δ 7.3–7.5 Yellow oil

Carbamate-Containing Analogs ( and )

Carbamates such as XMC (3,5-dimethylphenyl methylcarbamate) and Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate () provide insights into the role of the carbamate group:

  • Functional Group Impact :
    • XMC, a pesticide, lacks the benzoxazepine ring, demonstrating that the carbamate group alone can confer bioactivity (e.g., acetylcholinesterase inhibition). The target compound’s benzoxazepine core likely enhances target selectivity compared to simpler aryl carbamates .
    • The methyl carbamate analog in shares the benzoxazepine scaffold but differs in substituents (5-propyl vs. 5-methyl in the target compound). This substitution may alter metabolic stability or binding kinetics .
Table 2: Carbamate Group Comparison
Compound Name Core Structure Carbamate Substituent Key Applications
Target Compound Benzoxazepine Benzyl Research (putative drug)
XMC () Phenyl Methyl Pesticide
Methyl analog () Benzoxazepine Methyl Research/Pharmaceutical

Conformational Analysis ()

The puckering of the benzoxazepine ring, influenced by substituents like 3,3,5-trimethyl groups, impacts molecular conformation. highlights that ring puckering coordinates determine spatial orientation, which affects interactions with biological targets. The target compound’s trimethyl groups may enforce a specific puckered conformation, enhancing binding affinity compared to less substituted analogs like 3j or 3k .

Biological Activity

Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of approximately 290.36 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural CharacteristicsTetrahydrobenzo[b][1,4]oxazepin core

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
  • Signal Transduction Interference : The compound might interfere with cellular signaling pathways that are crucial for cell survival and proliferation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Effects : The compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Anti-inflammatory Effects :
    • In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages.
  • Antimicrobial Activity :
    • Testing against various bacterial strains indicated that the compound had notable inhibitory effects on Gram-positive bacteria.

Q & A

Basic: What are the critical steps for synthesizing benzyl carbamate derivatives of tetrahydrobenzo[b][1,4]oxazepines?

Answer:
The synthesis typically involves three key steps:

Deprotection : Use trifluoroacetic acid (TFA) in anhydrous conditions to remove tert-butyl or acetyl protecting groups, as demonstrated in the conversion of compound 12 to 13 in . This step requires careful pH adjustment with sodium bicarbonate to avoid side reactions.

Activation and Coupling : Employ N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous chloroform to activate carboxylic acids for amide bond formation (e.g., compound 14 to 15 in ).

Purification : Column chromatography with gradients of ethyl acetate/hexane (20:80 to 50:50) ensures >95% purity. Confirm purity via TLC and NMR (1H/13C) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. To resolve:

  • Dynamic NMR : Perform variable-temperature 1H NMR to detect restricted rotation or tautomerism (common in oxazepine rings due to puckering; see for ring geometry analysis).
  • 2D Techniques : Use HSQC/HMBC to assign ambiguous peaks. For example, utilized HMBC to confirm carbonyl coupling in benzo[e][1,4]oxazepin-5-one derivatives.
  • X-ray Crystallography : As in , resolve ambiguities by obtaining a single-crystal structure. Compare experimental vs. calculated bond angles (e.g., C7-N1-C8 in oxazepine core) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY (e.g., oxazepine CH2 protons resonate at δ 3.8–4.2 ppm; aromatic protons show splitting patterns dependent on substitution; ).
  • Mass Spectrometry : High-resolution ESI-MS or EIMS (e.g., m/z 325.12 [M+H]+ for C16H18N2O4) confirms molecular weight.
  • IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and oxazepine C-O-C bands (~1250 cm⁻¹) .

Advanced: How does the stability of the benzyl carbamate group influence reaction design?

Answer:
Benzyl carbamates (Cbz) are labile under specific conditions ():

ConditionStabilityMethodological Implication
Acidic (pH < 1) Rapid cleavage at 100°CAvoid prolonged TFA exposure during synthesis
Reduction (H2/Pd-C) Selective deprotectionUse inert atmospheres to prevent premature cleavage
Basic (pH > 12) Stable at RT; hydrolyzes at 100°COptimize saponification conditions for intermediates
For example, avoided basic hydrolysis during coupling by using neutral N-methylmorpholine .

Basic: What purification strategies are effective for tetrahydrobenzooxazepine derivatives?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (30:70) for polar intermediates. achieved 85% recovery for compound 14 via gradient elution.
  • Recrystallization : For crystalline products (e.g., acetates in ), use ethanol/water (1:3) to remove oligomers.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers, critical for chiral analogs .

Advanced: How to design analogs to study structure-activity relationships (SAR) in this scaffold?

Answer:

  • Core Modifications : Introduce substituents at C3, C5 (methyl groups) or C7 (carbamate position) to probe steric/electronic effects (see for 3,3,5-trimethyl variants).
  • Bioisosteres : Replace the oxazepine oxygen with sulfur (e.g., thiazepine in ) to assess metabolic stability.
  • Pharmacophore Mapping : Use X-ray data ( ) to align with target binding sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Basic: What solvents and temperatures optimize coupling reactions involving this carbamate?

Answer:

  • Anhydrous Chloroform : Minimize hydrolysis during DCC-mediated coupling ( ).
  • Polar Aprotic Solvents : Use DMF or DMSO for SNAr reactions (e.g., introducing substituents at C7).
  • Temperature Control : Maintain 0–5°C during acid chloride formation ( ) to prevent racemization .

Advanced: How to address low yields in the final amidation step?

Answer:
Low yields (<50%) often stem from:

  • Incomplete Activation : Ensure stoichiometric NHS/DCC (1.2 equiv each) and monitor by TLC.
  • Steric Hindrance : Switch to EDCI/HOBt for bulky substrates (e.g., tert-butyl analogs in ).
  • Side Reactions : Quench excess acylating agents with 1M HCl before purification .

Basic: How is ring puckering in the tetrahydrobenzooxazepine core analyzed?

Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (θ) from X-ray data ( ). For example, a q of 0.5 Å and θ = 30° indicates a half-chair conformation.
  • Torsion Angles : Compare C2-C3-C4-C5 and C3-C4-C5-O1 angles to reference data () .

Advanced: What strategies validate the biological relevance of synthetic intermediates?

Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes; monitor carbamate cleavage via LC-MS.
  • Docking Studies : Use Schrödinger Suite to model interactions with targets (e.g., ’s anti-inflammatory 1,4-DHP analogs).
  • In Vivo Profiling : For lead compounds, assess pharmacokinetics (Cmax, t1/2) in rodent models .

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